molecular formula C6H6N2O3 B1277897 2-Amino-3-nitrophenol CAS No. 603-85-0

2-Amino-3-nitrophenol

Cat. No. B1277897
CAS RN: 603-85-0
M. Wt: 154.12 g/mol
InChI Key: KUCWUAFNGCMZDB-UHFFFAOYSA-N
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Description

2-Amino-3-nitrophenol is an aromatic compound that is structurally related to other aminophenols. It is characterized by the presence of an amino group and a nitro group on the phenol ring. The compound has been studied in various contexts, including its role in the synthesis of more complex organic molecules and its behavior in chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-amino-3-nitrophenol has been explored in several studies. For instance, a general and efficient synthesis of indoles with nitrogen substituents at various positions has been developed starting from commercially available nitro 2-aminophenols . This process involves a base-promoted ring closure followed by reduction and sulfonylation steps. Additionally, the synthesis of substituted 2′-amino-biphenyl-2-ols and their subsequent functionalization to produce 4-nitro-dibenzofurans and benzofuro-indoles has been achieved, demonstrating the versatility of aminophenols in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-amino-5-nitrophenol, a compound closely related to 2-amino-3-nitrophenol, has been determined through crystallography. The study revealed that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, and dipole-dipole interactions contribute to the stability of the crystal structure . This information provides insight into the potential structural characteristics of 2-amino-3-nitrophenol.

Chemical Reactions Analysis

2-Aminophenols, including those substituted with nitro groups, participate in various chemical reactions. For example, 2-aminophenol 1,6-dioxygenase, an enzyme from Pseudomonas pseudoalcaligenes JS45, can catalyze the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde . This enzyme has a unique substrate range and subunit structure compared to other ring cleavage dioxygenases, highlighting the distinct reactivity of aminophenols in biochemical pathways.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-3-nitrophenol are not detailed in the provided papers, the studies on related compounds offer some insights. The presence of both amino and nitro groups on the phenol ring can influence properties such as solubility, acidity, and reactivity. The crystal structure analysis of 2-amino-5-nitrophenol suggests that intermolecular interactions, such as hydrogen bonding, are significant in determining the solid-state properties of these compounds . The reactivity of aminophenols with various substrates, as demonstrated by the enzyme 2-aminophenol 1,6-dioxygenase, also indicates that the chemical properties of 2-amino-3-nitrophenol would be conducive to participation in diverse chemical reactions .

Scientific Research Applications

Toxicity and Degradability

2-Amino-3-nitrophenol, as a member of the nitrophenols family, is significant in environmental research due to its toxicity and degradability. Studies have shown that nitrophenols are critical pollutants and their transformation under anaerobic conditions leads to various compounds such as 2-aminophenol. This transformation is important for understanding the environmental impact and degradation pathways of nitrophenols (Uberoi & Bhattacharya, 1997).

Nitrophenols in Anaerobic Systems

The effects of different conditions on the biotransformation and removal of nitrophenols in anaerobic systems have been explored. This research is significant for environmental remediation and understanding the behavior of pollutants like 2-amino-3-nitrophenol under varying conditions (Karim & Gupta, 2003).

Degradation Mechanisms

The degradation mechanisms of compounds related to 2-amino-3-nitrophenol have been studied in various microorganisms. Understanding these mechanisms is crucial for bioremediation and environmental protection strategies (Schenzle et al., 1999).

Nanocatalytic Systems

Nanocatalytic systems have been developed for the reduction of nitrophenols. Such systems are important for both environmental applications and industrial processes, providing efficient methods for the transformation of pollutants like 2-amino-3-nitrophenol (Din et al., 2020).

Graphene-Based Catalysts

Research on graphene-based catalysts for the reduction of nitro compounds to amines highlights the potential of advanced materials in treating pollutants. These catalysts offer efficient and environmentally friendly solutions for converting compounds like 2-amino-3-nitrophenol (Nasrollahzadeh et al., 2020).

Photochemical Properties

The photochemical properties of compounds related to 2-amino-3-nitrophenol have been examined, contributing to a better understanding of their behavior and potential applications in various fields, including environmental sciences (Hanstein et al., 1979).

Electrochemical Sensing

The development of electrochemical sensors for the detection of nitrophenols demonstrates the importance of 2-amino-3-nitrophenol in analytical chemistry and environmental monitoring (Shah et al., 2017).

Safety And Hazards

2-Amino-3-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include ensuring adequate ventilation, wearing personal protective equipment, and avoiding dust formation .

properties

IUPAC Name

2-amino-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCWUAFNGCMZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209063
Record name 2-Amino-3-nitrophenol
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-nitrophenol

CAS RN

603-85-0
Record name 2-Amino-3-nitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-nitrophenol
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Record name 2-Amino-3-nitrophenol
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Record name 2-amino-3-nitrophenol
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Record name 2-AMINO-3-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
C Burnett, W Bergfeld, D Belsito, C Klaassen… - International journal of …, 2009 - Citeseer
… This report addresses the safety of 2-amino-3-nitrophenol (CAS No. 603-85-0), 2-amino-4-… 2-Amino-3-Nitrophenol. CIT25 conducted an oral toxicity study of 2-amino-3-nitrophenol using …
Number of citations: 13 citeseerx.ist.psu.edu
L Mukhtorov, G Pestsov, M Nikishina, E Ivanova… - Bulletin of environmental …, 2019 - Springer
… However, some authors point out that 2-amino-3-nitrophenol, 2-amino-4-nitrophenol, 2-amino-4-nitrophenol sulfate, 2-amino-5-nitrophenol, 4-amino-3-nitrophenol, 3-nitro-p-…
Number of citations: 7 link.springer.com
LC Chen, D Asakawa, H Hori… - … Communications in Mass …, 2007 - Wiley Online Library
… Nevertheless, VIS-MALDI using 2-amino-3-nitrophenol as matrix may offer a complementary technique to the conventional UV-MALDI method in applications where deeper laser …
L Aguilar-Castro, M Tlahuextl, LH Mendoza-Huizar… - 2007 - arkat-usa.org
… The excess of SOCl2 was removed under vacuum and the [(4methylsulfonyl)amino]acetyl chloride obtained was immediately dissolved in a mixture of 2amino-3-nitrophenol (66.26 mg, …
Number of citations: 9 www.arkat-usa.org
H Dejmková, J Zima, J Barek - Book of Proceedings - prfdec.natur.cuni.cz
… with UV spectrophotometric detection and amperometric detection based on glassy carbon paste electrode detector was developed for the determination of 2-amino-3-nitrophenol, 2-…
Number of citations: 1 prfdec.natur.cuni.cz
W Zeller, AS Kiselyov, J Singh - Tetrahedron Letters, 2010 - Elsevier
… The synthetic route involves a novel O- to N-acyl transfer reaction to address the observed exclusive O-acylation of 2-amino-3-nitrophenol starting material. This efficient route provides …
Number of citations: 4 www.sciencedirect.com
AM Ali, HJ Mohammed - International Journal of Bioassay, 2016 - researchgate.net
… -5-pyrazolone with diazotate 2-amino-3-nitrophenol alcoholic solution. A diazonium solution was prepared by taking 1 g 2amino-3-nitrophenol in 15mL of ethanol and concentrated …
Number of citations: 1 www.researchgate.net
S Wawzonek, SC Wang - The Journal of Organic Chemistry, 1951 - ACS Publications
… The orientation was demonstrated by synthesis of 2-iodo-3-nitrophenol by the Sandmeyer reaction from 2-amino-3-nitrophenol whose structure has already been established (7). …
Number of citations: 11 pubs.acs.org
F Aigbirhio, VW Pike, E Francotte, SL Waters… - Tetrahedron …, 1992 - Elsevier
… Other chemicals and solvents were purchased as follows: 2-amino3-nitrophenol (II), S-… 2-Amino-3-nitrophenol (II) shows generally very high selectivity for direct substitution on SIII, …
Number of citations: 27 www.sciencedirect.com
AR Katritzky, RP Musgrave, B Rachwal, C Zaklika - Heterocycles, 1995 - infona.pl
… 4-Hydroxy-1-methylbenzimidazole (1) was synthesised via condensation of 2-amino-3-nitrophenol (3) with trimethyl orthoformate, reduction of the resulting 4-nitrobenzoxazole (4) to …
Number of citations: 16 www.infona.pl

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